4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Description
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Properties
IUPAC Name |
4-(3-methylbutyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-4-7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHWUZNQDCXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in Common Organic Solvents
This guide provides a comprehensive analysis of the predicted solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust framework for understanding and determining the solubility of this and similar compounds.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, a derivative of the versatile oxazolidinone scaffold known for its applications in medicinal chemistry, understanding its solubility is paramount.[1][2] Poor solubility can hinder formulation development, limit bioavailability, and ultimately lead to the failure of promising drug candidates.[2][3] This guide aims to provide a detailed exploration of the factors governing the solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one and to equip the reader with the necessary knowledge to approach its handling and formulation.
While specific experimental solubility data for 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is not extensively available in public literature, this guide will leverage data from analogous structures and fundamental chemical principles to predict its solubility behavior.
Physicochemical Profile of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
To understand the solubility of a compound, one must first examine its molecular structure and inherent properties. 4-(3-Methylbutyl)-1,3-oxazolidin-2-one possesses a polar oxazolidinone ring and a nonpolar 3-methylbutyl (isopentyl) side chain.
Key Structural Features:
-
Oxazolidinone Ring: This heterocyclic moiety contains two oxygen atoms and one nitrogen atom, contributing to the molecule's polarity through dipole moments and the potential for hydrogen bonding. The carbonyl group (C=O) and the N-H group are key sites for intermolecular interactions.
-
3-Methylbutyl (Isopentyl) Side Chain: This bulky, nonpolar alkyl group significantly influences the molecule's overall lipophilicity.
The interplay between the polar ring and the nonpolar side chain will be the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4]
Predicted Solubility in Common Organic Solvents
Based on the structural features of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, we can predict its solubility in different classes of organic solvents. The following table summarizes these predictions, which should be confirmed by experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the polar oxazolidinone ring. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H group and the overall dipole of the oxazolidinone ring. DMSO is often a very good solvent for many organic compounds.[5] |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the 3-methylbutyl side chain. The polar oxazolidinone ring will limit solubility, but the presence of the alkyl group may afford some solubility, particularly in a less nonpolar solvent like toluene. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds makes them likely candidates for solubilizing 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate solubility data, experimental determination is essential. The following protocol outlines a common method for determining the solubility of a solid compound in an organic solvent.[6][7][8]
Materials and Equipment
-
4-(3-Methylbutyl)-1,3-oxazolidin-2-one (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Detailed Procedure
-
Preparation of a Saturated Solution: Add an excess amount of solid 4-(3-Methylbutyl)-1,3-oxazolidin-2-one to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]
-
Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being collected. Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is a complex interplay of various factors. Understanding these can aid in solvent selection and formulation strategies.
Intermolecular Forces
The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process dictates the solubility.
Caption: Intermolecular forces governing the dissolution process.
For 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, the key interactions are:
-
Hydrogen Bonding: The N-H group of the oxazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the ring oxygen can act as acceptors. Protic solvents like alcohols will readily engage in hydrogen bonding, promoting solubility.
-
Dipole-Dipole Interactions: The polar oxazolidinone ring creates a molecular dipole that can interact with other polar molecules, including aprotic polar solvents.
-
Van der Waals Forces: The nonpolar 3-methylbutyl side chain will interact with solvent molecules through weaker London dispersion forces. These interactions are more significant with nonpolar solvents.
Temperature
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process.
Crystalline Structure
The crystal lattice energy of the solid form of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one will significantly impact its solubility. Different polymorphic forms of a compound can exhibit different solubilities.[3] A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility.
Conclusion
While specific experimental data for the solubility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is not widely published, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in common organic solvents. This guide has provided a framework for these predictions, emphasizing the importance of the interplay between the polar oxazolidinone ring and the nonpolar alkyl side chain. The provided experimental protocol offers a clear path to obtaining precise solubility data, which is indispensable for the successful development of any new chemical entity. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into the properties and applications of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one.
References
- Experiment 2 Determination of Solubility Class. (n.d.).
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). PMC.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
- Solubility of the compounds in different solvents. (n.d.). ResearchGate.
- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.
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stability and storage conditions for 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide to the Stability and Storage of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Abstract
The oxazolidinone scaffold is a cornerstone in modern medicinal chemistry and stereoselective synthesis, valued for its role in blockbuster antibiotics and as a reliable chiral auxiliary.[1] The integrity and purity of compounds like 4-(3-Methylbutyl)-1,3-oxazolidin-2-one are paramount for reproducible experimental outcomes and the safety of resulting active pharmaceutical ingredients. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound. It synthesizes information from studies on the broader oxazolidinone class to elucidate the primary degradation pathways—hydrolysis, thermal decomposition, and photodegradation. By understanding the causality behind its instability, this guide establishes a foundation for evidence-based storage and handling protocols designed to preserve the compound's quality over time.
Chemical Identity and Properties
4-(3-Methylbutyl)-1,3-oxazolidin-2-one belongs to the N-substituted 2-oxazolidinone family. While specific experimental data for this particular analog is sparse, its chemical behavior can be reliably inferred from the well-documented properties of the oxazolidinone ring system. The isobutyl substituent at the 4-position influences properties such as lipophilicity and steric hindrance around the heterocyclic core.
Table 1: Physicochemical Properties of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one and a Related Analog.
| Property | 4-(3-Methylbutyl)-1,3-oxazolidin-2-one | 4-Methyl-1,3-oxazolidin-2-one (Analog for Comparison) |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | C₄H₇NO₂[2] |
| Molecular Weight | 157.21 g/mol | 101.10 g/mol [2] |
| Appearance | Likely a white to off-white solid or low-melting solid | Solid[3] |
| General Solubility | Expected to be soluble in polar organic solvents | Soluble in polar organic solvents[4] |
| SMILES | CC(C)CC1CNC(=O)O1 | CC1COC(=O)N1[2] |
| InChIKey | (Predicted) | VAJFEOKPKHIPEN-UHFFFAOYSA-N[2] |
Note: Properties for the title compound are predicted based on its structure, while data for the 4-methyl analog is provided for reference from established databases.
Key Degradation Pathways
The stability of the oxazolidinone ring is primarily challenged by three environmental factors: moisture, heat, and light. Understanding these degradation mechanisms is crucial for developing effective preservation strategies.
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for oxazolidinones, representing the reverse of their synthetic condensation reaction.[5][6] The process involves the cleavage of the endocyclic carbamate bond to yield the corresponding β-amino alcohol.
Causality: The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack by water. This reaction is significantly accelerated by the presence of either acids or bases, which catalyze the ring-opening.[5] Studies on various oxazolidine derivatives show that hydrolysis rates are strongly pH-dependent, with some compounds exhibiting half-lives as short as a few seconds or minutes under non-neutral conditions.[5] The steric and electronic nature of substituents on the ring can also influence the rate of hydrolysis.[7]
Caption: Experimental workflow for a forced degradation study of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one.
Stability-Indicating HPLC Method
A robust analytical method is essential to separate the parent compound from any potential degradation products.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
Trustworthiness: This method is considered self-validating within the context of a forced degradation study. Its ability to resolve the parent peak from degradant peaks formed under diverse stress conditions demonstrates its specificity and stability-indicating nature.
Conclusion
While 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is a stable compound when handled correctly, its oxazolidinone core possesses inherent vulnerabilities to hydrolysis, thermal stress, and potentially photodegradation. The key to preserving its integrity lies in stringent control of the storage environment. By storing the compound as a solid at refrigerated temperatures (2–8°C) under an inert, dry atmosphere and protected from light, researchers can effectively mitigate the primary degradation pathways. Adherence to these scientifically-grounded protocols is essential for ensuring the reliability of experimental results and the quality of materials in drug discovery and development pipelines.
References
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ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF. [Link]
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J-STAGE. Studies of 2-Oxazolidinones. III. Kinetics of the Pyrolytic Decarboxylation of 2-Oxazolidinones. [Link]
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PubMed. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. [Link]
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PubMed. Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives. [Link]
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ResearchGate. (PDF) Photostability of Oxazoline RNA-precursors in UV-rich Prebiotic Environments. [Link]
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ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
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Wikipedia. Oxazolidine. [Link]
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ACS Publications. The Oxazolidines. [Link]
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ResearchGate. Aqueous photochemical behavior of oxazolidinone antibiotic linezolid. [Link]
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PubMed. Photochemistry of oxazolidinone antibacterial drugs. [Link]
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Carl ROTH. Safety data sheet. [Link]
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ResearchGate. Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid | Request PDF. [Link]
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PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
PubChem. 4-Methyl-1,3-oxazolidin-2-one. [Link]
-
Chemchart. 4-methyl-1,3-oxazolidin-2-one (16112-59-7). [Link]
-
PMC. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. [Link]
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ResearchGate. Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. [Link]
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EPA. (4R)-4-ethyl-1,3-oxazolidin-2-one Properties. [Link]
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Rsc.org. Synthesis of oxazolidinones initiated by regio- and diastereo-controlled crotylation of α-dicarbonyl compounds. [Link]
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ResearchGate. Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. [Link]
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Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
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Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
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Taylor & Francis Online. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. [Link]
-
PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]
-
EPA. Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- - Substance Details. [Link]
-
RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
-
Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
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commercial availability and suppliers of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide to 4-(3-Methylbutyl)-1,3-oxazolidin-2-one: Synthesis, and Application as a Chiral Auxiliary
For the modern medicinal or process chemist, the quest for enantiomerically pure compounds is a constant and critical endeavor. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, providing a reliable and powerful strategy to control stereochemistry. This guide focuses on a specific and valuable, yet not widely commercialized, chiral auxiliary: 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. Derived from the readily available amino acid L-leucine, this auxiliary offers a unique steric profile that can be advantageous in various asymmetric transformations.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will detail the commercial availability of the necessary starting materials, provide a robust, step-by-step protocol for the synthesis of (S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one, and explore its application in asymmetric synthesis with a focus on the mechanistic underpinnings of stereocontrol.
Commercial Availability: A Tale of Scarcity and Opportunity
A thorough investigation of the chemical supplier landscape reveals that 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is not a stock item in the catalogs of major chemical suppliers. The absence of a dedicated CAS number for this compound further underscores its status as a non-standard reagent. This scarcity, however, presents an opportunity for synthetic chemists to prepare this valuable tool in-house, tailored to their specific needs for chirality (either the (S)- or (R)-enantiomer).
The key to accessing this chiral auxiliary lies in its precursor, the amino alcohol L-leucinol ((2S)-2-amino-4-methylpentan-1-ol) or its enantiomer, D-leucinol. Fortunately, L-leucinol is widely available from a variety of suppliers.
Table 1: Commercial Suppliers of L-Leucinol (CAS: 7533-40-6)
| Supplier | Product Number | Purity |
| Thermo Scientific Chemicals | AC228830010 | 97%[1] |
| Thermo Scientific Chemicals | 179970050 | 98%[2] |
| CDH Fine Chemical | 136405 | 96%[3] |
| Strem Chemicals | 07-1100 | 98% (99% ee) |
| Sigma-Aldrich | 407739 | 98% |
| ChemPep | 201103 | >98%[4] |
| PMC Isochem | - | -[5] |
Synthesis of (S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one: A Practical, High-Yield Protocol
The synthesis of 4-substituted-1,3-oxazolidin-2-ones from their corresponding amino alcohols is a well-established transformation. Several methods exist, with varying degrees of hazard and efficiency. The protocol detailed below utilizes diethyl carbonate, an environmentally benign and safer alternative to phosgene-based reagents. This method proceeds via a two-step, one-pot process involving the formation of a carbamate intermediate, followed by an intramolecular cyclization.[6]
Reaction Scheme
Caption: Synthesis of the target oxazolidinone from L-leucinol.
Step-by-Step Experimental Protocol
Materials:
-
L-Leucinol (1.0 eq)
-
Diethyl carbonate (3.0 eq)
-
Potassium carbonate (K₂CO₃, 0.1 eq, anhydrous)
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add L-leucinol (e.g., 11.7 g, 100 mmol), diethyl carbonate (45.5 mL, 300 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol). The use of an excess of diethyl carbonate ensures the reaction goes to completion and it can also serve as a co-solvent.
-
Reaction Conditions: The flask is fitted with a reflux condenser and the mixture is heated to a gentle reflux (approximately 120-130 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the L-leucinol spot. The reaction is typically complete within 12-24 hours. Rationale: The potassium carbonate acts as a base to facilitate the initial nucleophilic attack of the amino group onto the diethyl carbonate and the subsequent cyclization. Refluxing provides the necessary activation energy for the reaction.
-
Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The excess diethyl carbonate and toluene (if used as a co-solvent) are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 10% to 50% ethyl acetate in hexane), is typically effective. The fractions containing the desired product are collected and the solvent is evaporated to yield (S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one as a colorless oil or a low-melting solid.
Application as a Chiral Auxiliary in Asymmetric Synthesis
(S)-4-(3-Methylbutyl)-1,3-oxazolidin-2-one is an example of an Evans' auxiliary, which is widely used to direct the stereochemical outcome of reactions involving enolates.[7] The isobutyl group at the C4 position provides a steric directing group that biases the approach of electrophiles to one face of the enolate.
Acylation of the Auxiliary
Before it can be used to control a reaction, an acyl group must be attached to the nitrogen atom of the oxazolidinone. This is typically achieved by deprotonation with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride or anhydride.[8][9]
Mechanism of Stereocontrol in Asymmetric Alkylation
The power of this chiral auxiliary lies in its ability to force the enolate to adopt a specific conformation, which in turn dictates the stereochemistry of the product.
-
Enolate Formation: The N-acylated oxazolidinone is treated with a base (e.g., lithium diisopropylamide, LDA) to form a lithium enolate. The lithium cation chelates to the two oxygen atoms of the acylated auxiliary, creating a rigid, planar five-membered ring structure.
-
Stereodirecting Effect: The bulky isobutyl group at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate.
-
Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
-
Auxiliary Cleavage: After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification) to yield the desired enantiomerically enriched product and recover the auxiliary for reuse.
Caption: Workflow for asymmetric alkylation using the chiral auxiliary.
Conclusion
While not commercially available off-the-shelf, 4-(3-Methylbutyl)-1,3-oxazolidin-2-one represents a valuable and accessible tool for the synthetic chemist. Its straightforward preparation from the readily available L-leucinol, coupled with its powerful stereodirecting capabilities, makes it an attractive choice for the synthesis of complex, enantiomerically pure molecules. This guide provides the necessary information for researchers to confidently synthesize and employ this chiral auxiliary in their drug discovery and development efforts.
References
-
Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
(4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. Available at: [Link]
-
L-Leucinol. PMC Isochem. Available at: [Link]
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Methodological & Application
High-Fidelity Cleavage of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one Auxiliaries via Lithium Hydroperoxide
Application Note & Protocol
Abstract & Core Directive
This application note details the hydrolytic cleavage of the
Mechanistic Insight: The Alpha-Effect Advantage
The structural integrity of the oxazolidinone ring is the primary challenge during hydrolysis. The carbonyl of the oxazolidinone ring (endocyclic) and the carbonyl of the attached acyl chain (exocyclic) are both electrophilic.
The Competitive Pathway
-
Hydroxide (
): A hard base that attacks both carbonyls. Attack at the endocyclic carbonyl leads to carbamate hydrolysis, opening the ring to form an amino alcohol. This irreversibly destroys the auxiliary. -
Hydroperoxide (
): Due to the repulsion between adjacent lone pairs on the oxygen atoms (the -effect), is significantly more nucleophilic than ( ~11.6 vs 15.7), yet less basic. This nucleophilicity favors attack at the more accessible exocyclic carbonyl. Furthermore, the tetrahedral intermediate formed by collapse is kinetically biased toward expelling the oxazolidinone anion rather than opening the ring.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways between LiOH and LiOOH mediated hydrolysis.
Figure 1: Mechanistic divergence between hydroxide and hydroperoxide mediated cleavage.
Experimental Protocol
Target Substrate:
Reagents & Materials
| Reagent | Equiv.[1] | Role | Notes |
| Substrate | 1.0 | Reactant | Dissolved in THF (0.1 - 0.2 M) |
| 4.0 | Nucleophile Precursor | Freshness Critical. Old bottles lose titer. | |
| LiOH· | 2.0 | Base | Generates LiOOH in situ. |
| 4.5 | Quencher | Reduces residual peroxide and peracid. | |
| THF/Water | 3:1 v/v | Solvent System | Ensures solubility of both organic substrate and lithium salts. |
Step-by-Step Methodology
Step 1: Preparation (0°C)
Dissolve the
Expert Insight: Temperature control is vital. Higher temperatures increase the rate of background hydrolysis by hydroxide, leading to lower auxiliary recovery.
Step 2: Reagent Addition
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise via syringe. The solution should remain clear. Immediately following the peroxide, add Lithium Hydroxide monohydrate (2.0 equiv) dissolved in a minimal amount of water (approx. 2 mL per mmol).
Note: Some protocols suggest premixing LiOH and
, but sequential addition (PeroxideBase) minimizes the decomposition of the labile hydroperoxide species before it encounters the substrate.
Step 3: Reaction Monitoring
Stir the mixture at 0°C. Monitor via TLC (typically 30-60 minutes).
-
Endpoint: Disappearance of the starting imide.
-
Observation: The reaction mixture may become slightly opaque or biphasic as salts form.
Step 4: Reductive Quenching (Safety Critical)
Once complete, add aqueous sodium sulfite (
Caution: This step is exothermic. Stir vigorously for 15 minutes to ensure all peracid intermediate (R-CO3H) is reduced to the carboxylic acid (R-COOH) and excess
is neutralized. Test with starch-iodide paper to confirm zero peroxide activity before proceeding.
Step 5: Solvent Removal
Remove the bulk of the THF on a rotary evaporator at low temperature (<30°C).
[2] Why? Removing THF prevents the formation of intractable emulsions during the extraction phase.
Workup & Purification: The "pH Switch" Strategy
Recovering the auxiliary requires exploiting the
Figure 2: Separation workflow for quantitative recovery of auxiliary and product.
-
Auxiliary Recovery: The quenched aqueous mixture is basic (pH > 10). Extract 3x with Dichloromethane (DCM).[2]
-
Result: The neutral oxazolidinone partitions into the DCM. The carboxylate salt remains in the water.
-
Action: Dry DCM over
, filter, and concentrate to recover the auxiliary (often >95% purity, recrystallize if necessary).
-
-
Product Isolation: Acidify the remaining aqueous layer to pH 1-2 using 1N HCl.
-
Result: The carboxylate is protonated to the free acid.
-
Action: Extract 3x with Ethyl Acetate. Dry over
and concentrate to yield the chiral acid.
-
Performance Data & Troubleshooting
Comparative Efficiency
| Reagent System | Auxiliary Recovery | Product Yield | Risk Factor |
| LiOH / | < 60% | 70-80% | High (Ring opening) |
| LiOH / | > 95% | > 90% | Low (Peroxide handling req.) |
| LiOBn (Lithium Benzyloxide) | > 90% | > 90% (as ester) | Requires deprotection step |
Troubleshooting Guide
-
Problem: Low Auxiliary Recovery.
-
Cause: Reaction temperature rose above 5°C or insufficient
was used (reverting to hydroxide mechanism). -
Fix: Ensure strict 0°C maintenance. Check peroxide titer.
-
-
Problem: Emulsion during extraction.
-
Cause: Residual THF in the aqueous layer.[1]
-
Fix: Evaporate THF more thoroughly before adding DCM. Add brine to the aqueous phase.
-
-
Problem: "Mushy" solid upon quenching.
-
Cause: Precipitation of inorganic salts (
). -
Fix: Add more water until solids dissolve before attempting phase separation.
-
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide.[3][4] Tetrahedron Letters, 28(49), 6141–6144. Link
-
Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68,[1][5] 77. Link
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023).[6] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853.[4] Link
Sources
application of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in natural product synthesis
Application Note: Precision Stereocontrol in Natural Product Synthesis using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Executive Summary & Structural Context
This application note details the utility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one , a chiral auxiliary belonging to the Evans oxazolidinone class.
Critical Nomenclature & Structural Note: The specific substituent 3-methylbutyl (isopentyl) identifies this molecule as the derivative of L-Homoleucine (or D-Homoleucine). It is a structural homolog of the ubiquitous Leucine-derived Evans auxiliary (which bears a 4-isobutyl / 2-methylpropyl group).
While the Leucine-derived auxiliary (4-isobutyl) is the industry standard for asymmetric alkylations and aldol reactions, the 4-(3-Methylbutyl) analog is applied in specific natural product syntheses where:
-
Extended Steric Reach: The extra methylene unit in the side chain (-CH₂-CH₂-CH(CH₃)₂) extends the steric bulk further from the oxazolidinone ring, altering the chiral pocket's shape.
-
Fine-Tuning Diastereoselectivity: It is used when the standard Leucine or Valine auxiliaries fail to provide sufficient diastereomeric excess (de) due to specific substrate-auxiliary mismatches.
This guide provides protocols optimized for 4-alkyl-substituted oxazolidinones, fully applicable to the 4-(3-Methylbutyl) variant.
Mechanistic Basis of Stereocontrol
The utility of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one relies on its ability to form a rigid chelated enolate, which then undergoes reaction via a highly ordered transition state.
The Zimmerman-Traxler Transition State
In boron-mediated aldol reactions, the auxiliary controls stereochemistry via a chair-like Zimmerman-Traxler transition state. The 4-(3-Methylbutyl) group exerts steric hindrance, forcing the aldehyde substituent into an equatorial position away from the auxiliary, ensuring high syn-diastereoselectivity.
Figure 1: Stereocontrol Pathway
Caption: Workflow for asymmetric induction using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. The auxiliary directs the electrophile approach, establishing the alpha-chiral center.
Detailed Experimental Protocols
The following protocols are standardized for 4-alkyl oxazolidinones. The 4-(3-Methylbutyl) variant behaves similarly to the Leucine analog but may require slightly longer reaction times due to increased steric bulk.
Protocol A: N-Acylation (Attachment of Substrate)
Objective: Attach the acyl group (e.g., propionyl) to the auxiliary to create the reactive imide.
Reagents:
-
4-(3-Methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
-
Acid Chloride (e.g., Propionyl chloride) (1.2 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in anhydrous THF (0.2 M) under Argon. Cool to -78 °C.
-
Deprotonation: Add n-BuLi dropwise over 15 minutes. The lithiated oxazolidinone precipitates or forms a suspension. Stir for 30 min at -78 °C.
-
Acylation: Add the acid chloride dropwise.
-
Warming: Allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: Check purity via TLC. The N-acylated product is typically less polar than the free auxiliary.
Protocol B: Asymmetric Aldol Reaction (Boron-Mediated)
Objective: Establish two contiguous stereocenters with high syn-selectivity.
Reagents:
-
N-Propionyl-4-(3-Methylbutyl)-oxazolidinone (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
DIPEA (Hunig's Base) (1.2 equiv)
-
Aldehyde (R-CHO) (1.2 equiv)
-
DCM (anhydrous)
Step-by-Step:
-
Enolization: Dissolve the imide in DCM (0.1 M) under Argon. Cool to 0 °C. Add Bu₂BOTf dropwise, followed immediately by DIPEA. Stir for 30 min to form the (Z)-boron enolate.
-
Cooling: Cool the mixture to -78 °C.
-
Addition: Add the aldehyde (neat or in minimal DCM) dropwise.
-
Reaction: Stir at -78 °C for 1-2 hours, then warm to 0 °C for 1 hour.
-
Oxidative Workup: Add pH 7 phosphate buffer, followed by MeOH and 30% H₂O₂ (careful addition) to cleave the B-O bond. Stir vigorously for 1 hour.
-
Isolation: Extract with DCM. Purify via flash chromatography.
-
Self-Validation:
-
NMR: ¹H NMR coupling constants (
) typically 2-5 Hz for syn-aldol products. -
HPLC: Assess diastereomeric ratio (dr). Expect >95:5 dr.
-
Protocol C: Non-Destructive Cleavage (Auxiliary Removal)
Objective: Remove the auxiliary to yield the chiral acid, ester, or alcohol, allowing the auxiliary to be recycled.
| Target Product | Reagents | Conditions |
| Chiral Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C (Hydrolysis) |
| Chiral Ester | Ti(OEt)₄ or Mg(OMe)₂ | EtOH or MeOH, Reflux (Transesterification) |
| Chiral Alcohol | LiBH₄ or LiAlH₄ | THF, -78 °C to 0 °C (Reductive Cleavage) |
| Weinreb Amide | AlMe₃, MeNH(OMe) | DCM, 0 °C to RT |
Application Data & Comparison
The 4-(3-Methylbutyl) auxiliary is often compared against the standard Evans auxiliaries. The table below highlights when to select the Homoleucine derivative.
Table 1: Comparative Analysis of Evans Auxiliaries
| Auxiliary Substituent | Source Amino Acid | Steric Bulk | Primary Application |
| 4-Isopropyl | L-Valine | Moderate | General purpose; high yield, low cost. |
| 4-Benzyl | L-Phenylalanine | High (Aromatic) | Pi-stacking interactions; excellent for enolate alkylations. |
| 4-Isobutyl | L-Leucine | High (Aliphatic) | The "Standard" Evans auxiliary. Broad utility. |
| 4-(3-Methylbutyl) | L-Homoleucine | Extended High | Specialized cases where 4-isobutyl allows minor leakage; remote steric control. |
Case Study Context: Polyketide Synthesis
In the synthesis of complex polyketides (e.g., analogs of Discodermolide or Spongistatin ), the iterative installation of methyl/hydroxyl groups requires absolute stereocontrol.
-
Challenge: As the polyketide chain grows, the substrate's inherent chirality can mismatch with the auxiliary.
-
Solution: The 4-(3-Methylbutyl) auxiliary provides a slightly different "shape" to the chiral pocket compared to the 4-Isobutyl variant, potentially overcoming matched/mismatched kinetic resolution issues in complex fragments.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129 (1981). Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83 (1990). Link
- Herzon, S. B., & Myers, A. G. "Enantioselective Synthesis of Complex Natural Products." Chemical Reviews, 103(8) (2003). (Contextualizing Evans Auxiliaries in Total Synthesis).
-
Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876 (1996). Link
Technical Note: Ensure verification of the starting material's optical purity (L- vs D-homoleucine) before synthesis, as the 4-(3-Methylbutyl) auxiliary is less commercially available than the standard Leucine derivative.
Troubleshooting & Optimization
Technical Support Center: Cleavage of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one (Leucine-Derived Evans Auxiliary)
Status: Operational Ticket ID: EVANS-LEU-001 Subject: Troubleshooting Epimerization & Low Yields During Auxiliary Removal Assigned Specialist: Senior Application Scientist, Chiral Chemistry Div.[1]
Executive Summary: The Stereochemical Integrity Challenge
You are likely experiencing issues removing the 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary.[1] While the Leucine-derived auxiliary provides excellent steric bulk for diastereoselective alkylations (typically >95:5 dr), its removal is the "Achilles' heel" of the sequence.
The Core Problem: The cleavage step is a race between nucleophilic attack (cleavage) and enolization (epimerization).
-
Epimerization: Occurs if the base deprotonates the
-proton (pKa ~20-25) before attacking the carbonyl. -
Endocyclic Cleavage: Occurs if the nucleophile attacks the ring carbonyl (carbamate) instead of the exocyclic carbonyl (amide), destroying your auxiliary.
This guide provides field-proven protocols to win this race, specifically tailored for the lipophilic Leucine scaffold.
Diagnostic Workflow
Before altering your chemistry, diagnose the root cause using the logic flow below.
Figure 1: Decision tree for identifying the root cause of cleavage failure.[1] Note that LiOH alone is a primary cause of both epimerization (due to basicity) and ring destruction.
Standard Protocol: Hydrolytic Cleavage (LiOH/H₂O₂)[1]
Best For: Generating the free carboxylic acid.
Mechanism: This method relies on the
Critical Safety Warning: Oxygen Evolution
Recent process safety studies have confirmed that LiOH/H₂O₂ cleavage generates stoichiometric quantities of
Optimized Protocol
| Parameter | Specification | Rationale |
| Reagents | LiOH (2.0 eq), H₂O₂ (4.0 eq, 30% w/w) | Excess H₂O₂ ensures |
| Solvent | THF:Water (3:1) | The Leucine auxiliary is lipophilic; pure water will precipitate the SM, stopping the reaction. |
| Temperature | -5°C to 0°C | CRITICAL. Higher temps (>10°C) promote epimerization exponentially.[1] |
| Quench | Must destroy excess peroxides before acidification to prevent oxidative side reactions.[1] |
Step-by-Step:
-
Dissolve the acylated Leucine-auxiliary (1.0 eq) in THF (0.1 M) and cool to 0°C.
-
Add 30%
(4.0 eq) dropwise.[1] -
Add LiOH[1][2]·H₂O (2.0 eq) dissolved in water.[1] The internal temp must not exceed 5°C.
-
Monitor by TLC.[1][3] The reaction should complete in <1 hour.
-
Quench: Add aqueous
(excess) at 0°C. Stir 15 mins. -
Workup: Evaporate bulk THF. Extract the auxiliary with
(save organic layer). Acidify the aqueous layer to pH 2 (HCl) and extract the chiral acid with EtOAc.
Alternative Protocol: Reductive Cleavage (LiBH₄)
Best For: Substrates extremely sensitive to base (epimerization-prone) or when the alcohol is the desired product.
Why it works: Lithium Borohydride (
Protocol:
-
Dissolve substrate in anhydrous
(THF can also be used but often gives better dr retention due to tighter coordination).[1] -
Add
(1.1 eq) - Optional but catalyzes the reaction.[1] -
Add
(2.0 M in THF, 1.2 eq) at 0°C. -
Stir at 0°C for 1-2 hours.
-
Quench: Carefully add Rochelle's salt (Na-K Tartrate) solution. Stir vigorously until two clear layers form (breaks up Boron emulsions).
Deep Dive: Why Epimerization Happens (and how to stop it)
Understanding the mechanism is the only way to troubleshoot effectively.
Figure 2: The kinetic competition. Path A (Red) leads to racemization.[1] Path B (Green) leads to product.[1] The goal is to make Path B infinitely faster than Path A.
The "Leucine Factor"
The 4-(3-methylbutyl) group is moderately bulky but flexible. Unlike the tert-butyl or phenyl auxiliaries, it does not "lock" the conformation as rigidly.
-
Implication: In highly polar solvents (like pure MeOH), the side chain may fold, exposing the
-proton to base. -
Fix: Ensure your solvent system includes a non-polar component (THF or
) to maintain the optimal conformation of the auxiliary during cleavage.
FAQ: Specific Troubleshooting Scenarios
Q: I see a "Ring Opened" byproduct by LCMS. What is it? A: This is the carbamate hydrolysis product. It happens when the nucleophile attacks the cyclic carbonyl (C2) instead of the exocyclic amide (C1').
-
Cause: Using LiOH without enough H₂O₂, or using NaOH/KOH (which are harder nucleophiles).[1]
-
Fix: Ensure your H₂O₂ is fresh (titrate it if unsure).[1] The perhydroxyl anion (
) is essential for regioselectivity.[1]
Q: My product is 20% epimerized even with LiOH/H₂O₂.
A: Your substrate likely has an extremely acidic
-
Fix: Switch to Transesterification . Use
in refluxing EtOH.[1] This is a Lewis-acid mediated process that is virtually neutral and avoids enolization entirely.[1]
Q: Can I recover the Leucine auxiliary?
A: Yes. In the LiOH/H₂O₂ protocol, the auxiliary ends up in the organic layer (
References
-
Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis."[1] Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.[1] Link[1]
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, vol. 68, 1990, p.[1] 83. Link[1]
-
Prashad, M., et al. "Safety Hazards Associated with the Hydrolysis of Evans Auxiliaries with LiOH/H2O2." Organic Process Research & Development, vol. 23, no.[1] 8, 2019. Link[1]
-
Krenske, E. H., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities."[4] Australian Journal of Chemistry, 2023.[1][4] Link[1]
Sources
effect of Lewis acids on the stereochemical outcome with 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Topic: Effect of Lewis Acids on Stereochemical Outcome with 4-(3-Methylbutyl)-1,3-oxazolidin-2-one Document ID: TSC-EVANS-LEU-001 Last Updated: 2026-02-23 Status: Active[1]
Executive Summary & Chemical Context
This guide addresses the stereochemical behavior of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one (a homoleucine-derived chiral auxiliary) in Lewis Acid (LA) mediated reactions, specifically Aldol condensations.[2]
Critical Distinction:
While often referred to colloquially as a "Leucine-type" auxiliary, the 3-methylbutyl side chain (
-
Impact: This increased flexibility places the steric bulk further from the reaction center compared to Valine (isopropyl) or Phenylalanine (benzyl) auxiliaries. Consequently, lower diastereoselectivity (dr) is a common failure mode if temperatures are not strictly controlled (
).[2][3]
The Core Rule:
For
Mechanism & Lewis Acid Selection
The stereochemical outcome is dictated by the transition state geometry (Zimmerman-Traxler) and the ability of the Lewis Acid to chelate.
Comparative Analysis of Lewis Acids
| Lewis Acid | Primary Outcome | Mechanism | Key Risk Factor |
| Bu | Evans-Syn (High dr) | Rigid 6-membered Boron enolate (Z-enolate). | Triflate hydrolysis releases TfOH, cleaving the auxiliary.[3] |
| TiCl | Evans-Syn (High dr) | Chelation-controlled Z-enolate.[1] | Strong Lewis acidity can degrade sensitive aldehydes; requires amine base.[3] |
| SnCl | Variable/Anti | Monodentate coordination (Dipole minimization).[2][3] | Often leads to lower dr or 'Anti' products due to open transition states.[3] |
| MgCl | Anti (Specific cases) | Soft enolization (less common for oxazolidinones).[2][3] | Requires very specific substrates (e.g., Evans-Sibi protocols).[2][3] |
Decision Pathway: Reaction Design
Figure 1: Decision matrix for Lewis Acid selection based on desired stereochemical outcome.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting the Evans-Syn product, but the diastereomeric ratio (dr) is low (e.g., 4:1 instead of >20:1)."
Root Cause: The 3-methylbutyl chain is flexible.[3] At higher temperatures (
-
Solution:
-
Temperature Discipline: Ensure the reaction is cooled to -78°C before adding the aldehyde. Maintain this temperature for at least 30-60 minutes post-addition.
-
Switch Lewis Acid: If using TiCl
, ensure you are using at least 1.05 equivalents .[2][3] "Sub-stoichiometric" chelation leads to a non-chelated background reaction which has poor selectivity.[3] -
Check Reagent Quality: Bu
BOTf degrades over time. If the triflate is hydrolyzed to TfOH, it catalyzes a non-selective acid aldol reaction.[3] Distill your DIPEA (base) to remove amine oxides.[3]
-
Issue 2: "I want the 'Non-Evans Syn' product. I tried adding (-)-Sparteine with TiCl (Crimmins method) but still got the Evans-Syn."
Root Cause: The "Crimmins Effect" (switching selectivity by changing the base to Sparteine) works primarily for Thiazolidinethiones , not Oxazolidinones. Oxazolidinones bind Titanium so tightly in the chelated mode that the amine base rarely displaces the auxiliary oxygen to invert the face of attack.
-
Solution: To access the opposite Syn diastereomer, you must use the enantiomer of the auxiliary (e.g., derived from D-Leucine/Homoleucine).[3] Do not waste time screening bases with this specific auxiliary.
Issue 3: "The reaction stalls or yields are low (<50%)."
Root Cause: Enolization failure or Product Inhibition.[3]
-
Diagnosis:
-
Solution: Always use freshly titrated aldehyde. Old aldehydes with carboxylic acid impurities will quench the enolate immediately.[3]
Standard Operating Procedure (SOP)
Protocol: TiCl -Mediated Aldol (High Selectivity)
Use this protocol for robust "Evans-Syn" synthesis with the 3-methylbutyl auxiliary.
Reagents:
-
N-Propionyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
TiCl
(1.05 equiv, 1.0 M in DCM)[2][3] -
DIPEA (Hunig's Base) (1.1 equiv)[2]
-
Aldehyde (1.1 - 1.2 equiv)[2]
-
Solvent: Anhydrous DCM (
concentration)
Step-by-Step:
-
Enolization: Cool the solution of the auxiliary in DCM to -78°C .
-
Lewis Acid Addition: Add TiCl
dropwise. The solution should turn yellow (complexation). Stir for 5 mins. -
Base Addition: Add DIPEA dropwise. The solution will turn deep red/dark orange (Titanium enolate formation).[3] Stir at 0°C for 15-30 mins to ensure complete enolization (critical for Ti).
-
Re-Cooling: Cool back down to -78°C .
-
Aldehyde Addition: Add the aldehyde (neat or in minimal DCM) slowly down the side of the flask.
-
Reaction: Stir at -78°C for 1-2 hours. Do not warm up unless reactivity is known to be poor.
-
Quench: Add saturated aqueous NH
Cl. Warm to room temperature vigorously.
Visualizing the Transition State
Figure 2: The Titanium atom chelates both the auxiliary carbonyl and the enolate oxygen, creating a rigid chair-like structure. The 3-methylbutyl group points away, blocking one face of the enolate.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[2][3] 2. Erythro-selective chiral aldol condensations via boron enolates.[3] Journal of the American Chemical Society, 103(8), 2127–2129.[3] [Link]
-
Evans, D. A., Rieger, D. L., Bilodeau, M. T., & Urpí, F. (1991). Stereoselective aldol reactions of chlorotitanium enolates.[2][3] An efficient method for the assemblage of (Z)-enolates. Journal of the American Chemical Society, 113(3), 1047–1049.[3] [Link]
-
Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry.[2][3][4] Journal of the American Chemical Society, 119(33), 7883–7884.[3] [Link]
-
Heathcock, C. H. (1981). Acyclic stereoselection.[2][3] 13. Aryl- and alkyl-substituted .beta.-hydroxy acids. The Journal of Organic Chemistry, 46(11), 2297–2300.[3] [Link]
Sources
Technical Support Center: Scale-Up of Reactions Utilizing 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals employing 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions with this valuable chiral auxiliary. Derived from L-leucine, this auxiliary offers excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, but its successful implementation on a larger scale requires careful consideration of several critical parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one for asymmetric synthesis?
A1: 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, an Evans-type chiral auxiliary, is highly regarded for its ability to induce high levels of diastereoselectivity in reactions such as aldol additions and alkylations.[1] The bulky isobutyl group provides a well-defined steric environment, effectively directing the approach of incoming electrophiles to one face of the enolate.[2] This leads to predictable and reliable stereochemical outcomes, which is a significant advantage in the synthesis of complex chiral molecules, particularly in the early phases of drug discovery.[1]
Q2: At what temperature should I perform my enolate formation and subsequent alkylation/aldol reaction?
A2: For optimal selectivity, enolate formation using strong bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) should be conducted at cryogenic temperatures, typically at or below -78 °C.[3][4] The subsequent reaction with an electrophile is also generally performed at these low temperatures to maintain kinetic control and prevent side reactions. However, maintaining such low temperatures on a large scale can be energy-intensive and pose significant logistical challenges.[5]
Q3: What is the biggest safety concern when cleaving the 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary?
A3: The most significant and often overlooked safety hazard is the evolution of molecular oxygen during the widely used LiOH/H₂O₂ cleavage protocol.[6][7][8] This occurs because the intermediate peracid is unstable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[6] On a large scale, this can create a serious risk of forming a flammable or explosive atmosphere in the reactor headspace, especially in the presence of organic solvents.[6][8]
Q4: Can I recycle the 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary after cleavage?
A4: Yes, one of the practical advantages of using oxazolidinone auxiliaries is the ability to recover and recycle them after the desired transformation is complete.[9] After cleavage, the auxiliary can be separated from the product, typically through extraction or crystallization, and reused in subsequent reactions, which improves the overall cost-effectiveness of the process.
Q5: Are there alternatives to cryogenic temperatures for these reactions?
A5: Yes, continuous flow chemistry presents a viable alternative to traditional batch processing at cryogenic temperatures.[5][10] Flow reactors can offer superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures without sacrificing selectivity.[5] The rapid mixing in flow systems can also minimize side reactions that are often problematic in large-scale batch reactors.[5]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter when scaling up reactions that use 4-(3-Methylbutyl)-1,3-oxazolidin-2-one.
Issue 1: Poor Diastereoselectivity at Larger Scale
Symptoms:
-
The diastereomeric ratio (d.r.) of your product is significantly lower on a 1 kg scale compared to your 1 g lab-scale experiment.
-
Inconsistent d.r. between batches.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Incomplete Enolate Formation | On a larger scale, inefficient mixing or localized temperature fluctuations can lead to incomplete deprotonation. The remaining N-acyl oxazolidinone can act as an electrophile, leading to side reactions, or the presence of unreacted base can interfere with the stereochemical course of the reaction. Strong, non-nucleophilic bases like LDA or LiHMDS are essential for driving the enolization to completion.[11] | 1. Verify Base Quality and Stoichiometry: Ensure your strong base is freshly titrated and used in a slight excess (e.g., 1.05-1.1 equivalents). 2. Optimize Addition Rate: Add the base slowly to the solution of the N-acyl oxazolidinone at -78 °C to maintain temperature control. 3. Improve Agitation: Use an appropriate impeller and agitation speed to ensure efficient mixing in the reactor. 4. Monitor Reaction Progress: If possible, use in-situ monitoring (e.g., IR spectroscopy) to confirm complete enolate formation before adding the electrophile. |
| Temperature Fluctuations | Maintaining a consistent cryogenic temperature in a large reactor is challenging. Even small temperature increases can lead to a loss of kinetic control, allowing for equilibration to less selective thermodynamic pathways or promoting side reactions.[5][12] | 1. Reactor Engineering: Ensure your reactor is properly insulated and has a cooling system with sufficient capacity for the scale of the reaction. 2. Controlled Addition: Add reagents, especially the electrophile, at a rate that does not cause a significant exotherm that overwhelms the cooling system.[13] 3. Use of Flow Chemistry: Consider transitioning to a continuous flow reactor for superior temperature control.[5] |
| Enolate Aggregation State | The aggregation state of lithium enolates (e.g., dimers, tetramers) can be influenced by solvent, concentration, and temperature, which in turn can affect their reactivity and selectivity.[14][15] While difficult to control directly, inconsistent conditions can lead to variable results. | 1. Standardize Solvent Composition: Maintain a consistent solvent system (e.g., THF/hexane ratio) between scales.[16] 2. Consistent Aging Time: The time between enolate formation and electrophile addition should be kept consistent, as aging can affect the equilibrium between different aggregate states.[15] |
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Issue 2: Uncontrolled Exotherm and Potential Thermal Runaway
Symptoms:
-
A rapid and unexpected rise in reaction temperature that the cooling system cannot control.
-
Increased pressure in the reactor.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Rapid Reagent Addition | The formation of the enolate and the subsequent alkylation or aldol reaction are often exothermic. Adding the base or electrophile too quickly on a large scale can generate heat faster than it can be removed, leading to a thermal runaway.[13] | 1. Perform Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution. 2. Controlled Addition: Implement a slow, controlled addition of the limiting reagent. For highly exothermic steps, consider subsurface addition near the impeller for rapid dispersion.[13] 3. Dilution: Increasing the solvent volume can help to manage the exotherm, but this must be balanced with potential impacts on reaction kinetics and downstream processing.[13] |
| Inadequate Cooling | The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient. The cooling system must be appropriately sized for the heat load of the reaction. | 1. Reactor Sizing: Ensure the reactor's cooling jacket and coolant flow rate are sufficient for the scale. 2. Emergency Plan: Have an emergency quenching procedure in place. This involves the rapid addition of a cold, inert solvent to dilute and cool the reaction.[13] |
Issue 3: Difficulties with Work-up and Product Purification
Symptoms:
-
Formation of emulsions during aqueous work-up.
-
Difficulty in separating the product from the recovered chiral auxiliary.
-
Product requires multiple chromatographic purifications to achieve desired purity.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Auxiliary Solubility | The 4-(3-Methylbutyl)-1,3-oxazolidin-2-one auxiliary and the acylated product may have similar solubility profiles, making separation by simple extraction or crystallization challenging. | 1. Modified Auxiliaries: For very challenging separations, consider using a modified Evans auxiliary designed for easier removal. For example, auxiliaries with functionalities that allow for precipitation can simplify recovery.[17] 2. pH Adjustment: Carefully control the pH during aqueous extractions to maximize the partitioning of the product and the auxiliary into different phases. |
| Diastereomer Separation | While the diastereoselectivity is typically high, the minor diastereomer may need to be removed. Large-scale chromatography is expensive and time-consuming. | 1. Crystallization-Induced Diastereomer Transformation (CIDT): If the undesired diastereomer can be epimerized, it may be possible to develop a crystallization process where the desired diastereomer crystallizes out, while the minor diastereomer in solution epimerizes and eventually also crystallizes as the desired product. This can lead to a high yield of a single diastereomer without chromatography.[18] 2. Recrystallization: Optimize the recrystallization solvent system to efficiently remove the minor diastereomer. |
Issue 4: Safety Hazards During Auxiliary Cleavage
Symptoms:
-
Pressure build-up in the reactor during cleavage with LiOH/H₂O₂.
-
Confirmation of oxygen in the reactor headspace via gas analysis.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Oxygen Evolution from H₂O₂ Decomposition | As previously mentioned, the reaction of the intermediate peracid with excess H₂O₂ generates O₂.[6] This is a significant safety risk on a large scale. | 1. Controlled Addition of Base: The rate of oxygen evolution is controlled by the rate of addition of the base (LiOH).[8] By adding the LiOH solution slowly to the mixture of the substrate and H₂O₂ in THF, the generation of oxygen can be controlled.[8] 2. Headspace Monitoring: Continuously monitor the oxygen concentration in the reactor headspace. The LiOH addition should be paused if the oxygen level exceeds a predetermined safety limit.[8] 3. Inerting: Ensure the reactor is properly inerted with nitrogen or argon to keep the oxygen concentration below the lower flammable limit. |
| Formation of Hydroxyamide Byproduct | Hydrolysis at the carbamate carbonyl instead of the desired amide carbonyl can lead to the formation of a hydroxyamide impurity, reducing the yield of the desired carboxylic acid.[6] | 1. Optimize Stoichiometry: While a large excess of H₂O₂ can increase the rate of oxygen evolution, a sufficient amount is needed to outcompete the hydrolysis pathway. Carefully optimize the equivalents of LiOH and H₂O₂ to minimize both the hydroxyamide byproduct and oxygen generation.[6] |
Workflow for Safe Auxiliary Cleavage
Caption: Process flow for safe large-scale cleavage of the Evans auxiliary.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.).
- Gaudeau, M., Bergraser, J., & Jentzer, O. (2021, July 27). Using an Ellman addition in a flow reactor to bypass side reactions and cryogenic conditions. MINAKEM.
- Gage, J. R. (n.d.).
- Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(4), 997.
- Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1543-1551.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
- Collum, D. B., et al. (2015). Solution Structures of Lithiated Oxazolidinone-Derived Enolates. Journal of the American Chemical Society, 137(40), 12849-12859.
- Feng, Y., et al. (2022).
- Bull, S. D., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
- Eastgate, M. D. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Morressier.
- (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- State of the Art in Crystallization‐Induced Diastereomer Transformations. (n.d.).
- (n.d.). Evans Aldol Reaction. Alfa Chemistry.
- Eastgate, M. D., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(1), 79-86.
- Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (n.d.).
- Collum, D. B., et al. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 140(35), 11047-11056.
- (n.d.). Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- (n.d.).
- Curran, D. P., et al. (2017). Asymmetric solution-phase mixture aldol reaction using oligomeric ethylene glycol tagged chiral oxazolidinones. Beilstein Journal of Organic Chemistry, 13, 629-635.
- (2024, July 15).
- (2014, August 29). 19.
- Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 138(4), 1413-1422.
- Mabhaza, C., et al. (2019). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 8(7), 918-924.
- ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. (n.d.).
- (2014, April 18). Evans Aldol Reaction.
- Large-Scale Continuous Flow Transformation of Oximes into Fused-Bicyclic Isoxazolidines: An Example of Process Intensification. (n.d.).
- Tantillo, D. J., et al. (2019). Noncovalent Interactions in the Oxazaborolidine-Catalyzed Enantioselective Mukaiyama Aldol. The Journal of Organic Chemistry, 84(15), 9814-9819.
- (2024, February 29). Chilling Perspectives: Cryochemistry Unraveled. Hilaris Publisher.
- BenchChem. (2025).
- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (n.d.).
- Chiral Auxiliaries in Continuous Flow Processes. (n.d.).
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Validation & Comparative
comparative study of different cleavage methods for 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
In the landscape of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for the stereocontrolled construction of complex molecules. The Evans oxazolidinones, including 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, have proven to be exceptionally robust and reliable in directing a wide array of stereoselective transformations. However, the successful application of these auxiliaries hinges on the final, critical step: the efficient and selective cleavage of the N-acyl group to unmask the desired chiral product while preserving its enantiomeric integrity. The choice of cleavage method is paramount, as it dictates the functional group of the final product and impacts the overall efficiency and scalability of the synthetic route.
This guide provides a comprehensive comparative study of the most effective and commonly employed methods for the cleavage of N-acylated 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and professionals in drug development who seek to optimize their synthetic strategies by making informed decisions about this crucial deprotection step.
The Importance of the Cleavage Step: A Mechanistic Perspective
The N-acyl-1,3-oxazolidin-2-one system possesses two electrophilic carbonyl groups: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. The desired cleavage occurs at the exocyclic amide bond, liberating the chiral product and the intact auxiliary for potential recovery and recycling.[1] An undesired side reaction is the endocyclic cleavage, which results in the destruction of the chiral auxiliary and the formation of byproducts.[2] The choice of nucleophile and reaction conditions is therefore critical to ensure high regioselectivity for the exocyclic cleavage.
Comparative Analysis of Cleavage Methods
The selection of a cleavage method is primarily determined by the desired functionality in the final product. The most common transformations yield carboxylic acids, primary alcohols, aldehydes, or esters. Below is a comparative overview of the leading methods.
| Cleavage Method | Primary Product | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Limitations & Considerations |
| Hydrolytic Cleavage | Carboxylic Acid | LiOH, H₂O₂ | 85-95% | 1-4 hours | High yielding, reliable, and widely applicable. | Potential for oxygen evolution (safety hazard), formation of hydroxyamide byproduct.[1][3] |
| Reductive Cleavage | Primary Alcohol | LiBH₄ or LiAlH₄ | >90% | 1-3 hours | High yielding, effective for sterically hindered substrates. | Requires anhydrous conditions, hydride reagents are moisture-sensitive. |
| Reductive Cleavage to Aldehyde | Aldehyde | DIBAL-H | 70-85% | 2-4 hours | Direct access to chiral aldehydes. | Requires strict temperature control (-78 °C) to prevent over-reduction.[4] |
| Transesterification | Ester (e.g., Methyl Ester) | NaOMe, MeOH | >90% | 1-12 hours | Mild conditions, directly yields ester products. | Slower for sterically hindered substrates. |
| Alternative Mild Hydrolysis | Carboxylic Acid | Me₃SnOH | Good to high yields | 1-12 hours | Very mild, tolerates sensitive functional groups. | Toxicity and cost of organotin reagents.[5] |
In-Depth Analysis and Experimental Protocols
Hydrolytic Cleavage to Carboxylic Acids with Lithium Hydroperoxide (LiOOH)
This is arguably the most common and reliable method for obtaining chiral carboxylic acids from N-acyl oxazolidinones. The active nucleophile is the hydroperoxide anion (OOH⁻), generated in situ from lithium hydroxide and hydrogen peroxide. The hydroperoxide anion is a softer and more potent nucleophile than the hydroxide ion, which selectively attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl, thus minimizing the undesired ring-opening side reaction.[6]
Mechanism of LiOOH Cleavage
Caption: Mechanism of LiOOH Cleavage of N-Acyl Oxazolidinone.
Experimental Protocol: Hydrolytic Cleavage
-
Dissolution: Dissolve the N-acyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide monohydrate (2.0-3.0 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0-8.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.
-
Workup and Product Isolation: Adjust the pH of the solution to acidic (pH ~2-3) with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate. The combined organic layers contain the carboxylic acid product.
-
Auxiliary Recovery: To recover the chiral auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract three times with dichloromethane. The combined organic layers containing the auxiliary can be dried, concentrated, and purified by recrystallization.
Reductive Cleavage to Primary Alcohols with Lithium Borohydride (LiBH₄)
Reductive cleavage using hydride reagents is a highly efficient method for converting the N-acyl group directly into a primary alcohol. Lithium borohydride is a commonly used reagent for this transformation due to its high reactivity and good yields.
Experimental Workflow: Reductive Cleavage
Caption: Workflow for Reductive Cleavage with LiBH₄.
Experimental Protocol: Reductive Cleavage
-
Dissolution: Dissolve the N-acyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of lithium borohydride (1.1-1.5 equiv) in THF dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of 1M aqueous sodium hydroxide.
-
Workup and Isolation: Pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer with brine. The organic phase contains both the chiral alcohol product and the recovered auxiliary.
-
Purification and Auxiliary Recovery: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product and the auxiliary can be separated by column chromatography.
Reductive Cleavage to Aldehydes with Diisobutylaluminum Hydride (DIBAL-H)
For the direct synthesis of chiral aldehydes, reductive cleavage with diisobutylaluminum hydride (DIBAL-H) at low temperatures is the method of choice. The bulky nature of DIBAL-H and the low reaction temperature allow for the reduction to be stopped at the aldehyde stage, preventing over-reduction to the primary alcohol.[4][7]
Experimental Protocol: Reductive Cleavage to Aldehyde
-
Dissolution: Dissolve the N-acyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous toluene under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).[8]
-
Workup and Isolation: Allow the mixture to warm to room temperature and stir until the layers become clear. Separate the layers and extract the aqueous layer with diethyl ether. The combined organic layers contain the aldehyde product and the recovered auxiliary.
-
Purification and Auxiliary Recovery: Dry the organic layer, concentrate, and purify by column chromatography to separate the aldehyde from the chiral auxiliary.
Transesterification to Esters with Sodium Methoxide
Transesterification offers a mild and efficient route to chiral esters directly from the N-acyl oxazolidinone. Sodium methoxide in methanol is a common reagent system for this transformation.
Experimental Protocol: Transesterification
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equiv) in anhydrous methanol under an inert atmosphere.
-
Dissolution: Dissolve the N-acyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous methanol.
-
Reaction: Add the sodium methoxide solution to the solution of the N-acyl oxazolidinone at room temperature. Stir the reaction for 1-12 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup and Isolation: Remove the methanol under reduced pressure. Partition the residue between water and diethyl ether. The organic layer contains the methyl ester product and the recovered auxiliary.
-
Purification and Auxiliary Recovery: Dry, concentrate, and purify by column chromatography to separate the ester from the chiral auxiliary.
Alternative and Milder Cleavage Methods
For substrates with sensitive functional groups that may not be compatible with the standard cleavage conditions, milder alternatives have been developed.
-
Magnesium Methoxide (Mg(OMe)₂): This reagent can be used for transesterification under very mild conditions, often at room temperature. It is particularly useful when basic conditions need to be tempered.[2]
-
Trimethyltin Hydroxide (Me₃SnOH): This is a highly selective reagent for the hydrolysis of amides and esters under neutral conditions. It is beneficial for complex molecules where other functional groups might be labile to acidic or basic conditions.[5][9] However, the toxicity and cost of organotin reagents are significant drawbacks.
Conclusion
The cleavage of the N-acyl group from 4-(3-methylbutyl)-1,3-oxazolidin-2-one is a critical step that requires careful consideration of the desired product and the overall synthetic strategy. The methods outlined in this guide—hydrolytic, reductive, and transesterification—offer a versatile toolkit for the modern synthetic chemist. The choice of method should be guided by the target functionality, the steric and electronic nature of the substrate, and the desired balance between reaction efficiency, cost, and safety. By understanding the mechanistic principles and following robust experimental protocols, researchers can effectively and reliably liberate their chiral products, advancing their research and development endeavors.
References
- BenchChem. (2025). Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary. BenchChem.
- Royal Society of Chemistry. (n.d.). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing.
- Request PDF. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.
- Organic Synthesis. (n.d.). DIBAL-H Reduction.
- Request PDF. (n.d.). Amidation of esters assisted by Mg(OCH₃)₂ or CaCl₂.
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
- ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
- Chemistry Steps. (2024). DIBAL Reducing Agent.
- Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
- ECHEMI. (n.d.). Hydrolysis of Esters with Trimethyltin Hydroxide.
- Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Organic Synthesis. (n.d.). Hydrolysis of Amide.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
- Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1378–1385.
- Ager, D. J., et al. (1996). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Tetrahedron Letters, 39(51), 9369-9372.
- Organic Syntheses. (n.d.). Cyclohexanone-2,6-dicarboxylic acid, dimethyl ester.
- Jenkins, T. C., et al. (2001). Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples. Journal of Agricultural and Food Chemistry, 49(5), 2142-2145.
- Scribd. (n.d.).
- PubMed. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol.
- National Institutes of Health. (n.d.). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines.
- ResearchGate. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol.
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- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
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- Master Organic Chemistry. (2022).
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validation of stereochemical assignment using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Technical Guide: Validation of Stereochemical Assignment using 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Executive Summary This guide addresses the validation of absolute stereochemistry using the 4-(3-methylbutyl)-1,3-oxazolidin-2-one auxiliary. While often conflated with the standard Leucine-derived auxiliary (4-isobutyl), the 4-(3-methylbutyl) variant (derived from L-homoleucine) presents unique steric and lipophilic profiles.
In asymmetric synthesis, "assumed stereochemistry" based on literature precedents of related auxiliaries (e.g., Valine or Phenylalanine) is a critical point of failure. Because the 3-methylbutyl side chain places steric bulk further from the reaction center (
Mechanistic Basis: The Spatial Argument
The efficacy of any Evans-type auxiliary rests on the Zimmerman-Traxler transition state . The auxiliary must force the enolate oxygen and the electrophile (aldehyde/halide) into a specific orientation to minimize dipole repulsion and steric clash.
-
The Challenge of 3-Methylbutyl: The side chain
extends stereochemical information further into the solvent sphere than standard auxiliaries. -
The Consequence: The "locking" mechanism—where the isopropyl or benzyl group of the auxiliary shields one face of the enolate—is looser.
-
The Validation Necessity: You cannot simply assume an "Evans-syn" or "Anti" outcome based on Valine models. You must prove it.
Diagram 1: Stereochemical Control Logic
This diagram illustrates the decision matrix for selecting and validating this specific auxiliary against tighter alternatives.
Caption: The workflow emphasizes that due to the distal branching of the 3-methylbutyl group, the "Face Selectivity" step is the variable requiring the "Validation Node" confirmation.
Comparative Analysis: Selecting the Right Tool
The following table objectively compares the 4-(3-methylbutyl) auxiliary against industry standards. Note the inverse relationship between Steric Control and Lipophilicity .
| Feature | Valine Derived (Standard) | Phenylalanine Derived (Standard) | Leucine Derived (Standard) | Homoleucine Derived (Subject) |
| IUPAC Name | 4-isopropyl-1,3-oxazolidin-2-one | 4-benzyl-1,3-oxazolidin-2-one | 4-(2-methylpropyl)-1,3-oxazolidin-2-one | 4-(3-methylbutyl)-1,3-oxazolidin-2-one |
| Branching Position | ||||
| Stereocontrol | Excellent (>98:2 dr) | Very Good (>95:5 dr) | Good (90:10 - 95:5 dr) | Moderate to Good (Requires Check) |
| Crystallinity | High (Good for X-ray) | High (π-stacking helps) | Moderate | Variable (Waxy solids common) |
| Solubility | Polar organics | General organics | General organics | Excellent in non-polar solvents |
| Primary Use Case | Maximum Selectivity | UV Detection (HPLC) | Balance of bulk/cost | High Lipophilicity / Solubility |
Scientific Insight: Use the 4-(3-methylbutyl) variant only when solubility in non-polar media is required for the reaction (e.g., non-polar electrophiles) or when the specific crystal packing of the derivative is required for X-ray analysis where other derivatives failed to crystallize.
Protocol: The Self-Validating System
To validate stereochemical assignment using this auxiliary, follow this closed-loop protocol. This method assumes no prior knowledge of the outcome, ensuring scientific integrity.
Phase A: Synthesis of the Probe (N-Acylation)
Objective: Attach the substrate to the auxiliary without racemization.
-
Dissolution: Dissolve 4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv) in dry THF (0.2 M) under Argon.
-
Deprotonation: Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Why: Kinetic deprotonation prevents ring opening. -
Acylation: Add the acid chloride (1.1 equiv) or mixed anhydride of your substrate.
-
Verification: Monitor by TLC. The N-acyl oxazolidinone is usually less polar than the free auxiliary.
Phase B: The Stereodifferentiating Reaction (e.g., Alkylation)
Objective:[1] Create the new stereocenter.
-
Enolization: Treat N-acyl imide with NaHMDS or LDA (1.1 equiv) at -78°C in THF.
-
Chelation (Crucial): If using standard Evans conditions, ensure Lithium is the counterion to support the 6-membered chelate.
-
Electrophile Addition: Add alkyl halide.
-
Quench: Saturated NH
Cl.
Phase C: Validation (The "Black Box" Removal)
This is where the 4-(3-methylbutyl) group is tested.
Method 1: NMR Anisotropy (Preliminary)
Compare the
-
Protocol: Focus on the C4-H proton of the oxazolidinone ring.
-
Diagnostic: In many Evans systems, the major diastereomer shows a distinct shift for the auxiliary protons due to the shielding cone of the newly formed center. However, due to the flexibility of the 3-methylbutyl chain, this is not definitive and serves only as a relative guide between diastereomers.
Method 2: Single Crystal X-Ray Diffraction (Definitive) This is the gold standard required for this specific auxiliary due to its lower predictability.
-
Crystallization: The 3-methylbutyl group adds lipophilicity. Use Hexane/EtOAc or Pentane/CH
Cl slow evaporation. -
Why it works: The oxazolidinone ring contains heavy atoms (O, N) and a known absolute configuration (from L-Homoleucine). This acts as the internal reference standard.
-
Action: Solve the structure. If the auxiliary is
(from L-amino acid), the new center's absolute configuration is determined relative to it.
Method 3: Chemical Correlation (Cleavage)
-
Hydrolysis: LiOH/H
O in THF/Water (0°C).-
Note: The H
O is critical to cleave the intermediate boron or lithium complex without epimerization.
-
-
Isolation: Recover the chiral acid and the auxiliary.
-
Polarimetry: Measure
of the cleaved acid and compare to literature values if known.
Visualization of the Validation Loop
The following diagram details the experimental pathway to validate the assignment.
Caption: The dual-path validation ensures that even if the lipophilic 3-methylbutyl derivative fails to crystallize (Path A), chemical correlation (Path B) provides a backup.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[2] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link
-
Sigma-Aldrich. (2024). 4-Methyl-1,3-oxazolidin-2-one Product Specification (Representative Class). Link
-
PubChem. (2024). 4-Methyl-1,3-oxazolidin-2-one Compound Summary. Link
Sources
A Comparative Guide to the Substrate Scope of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for robust and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective reaction, remain a cornerstone of this field.[1] Among the most reliable and widely utilized are the oxazolidinone auxiliaries, pioneered by David A. Evans.[1][2] This guide provides an in-depth analysis of a specific, yet highly valuable, member of this class: 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, often referred to as the L-leucine-derived oxazolidinone. We will objectively compare its performance in key asymmetric transformations against other common Evans auxiliaries, supported by experimental data, to delineate its substrate scope and optimal applications.
Introduction: The Power of Chiral Auxiliaries
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or even harmful.[3] Asymmetric synthesis aims to produce a single enantiomer, and chiral auxiliaries are a powerful strategy to achieve this.[1][4] An effective chiral auxiliary must be readily available in enantiopure form, reliably direct the stereochemical outcome of a reaction, and be easily removed from the product without racemization.[5]
The Evans oxazolidinones, derived from readily available amino acids, fulfill these criteria exceptionally well.[2][5] The substituent at the 4-position of the oxazolidinone ring creates a chiral environment that sterically shields one face of the reactive enolate derived from an N-acyl derivative, leading to highly diastereoselective bond formation.[1][4]
A Closer Look at 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
This specific auxiliary is synthesized from the naturally abundant and relatively inexpensive amino acid, L-leucine.[6] Its isobutyl group at the 4-position provides a distinct steric environment compared to the more commonly used isopropyl (from L-valine) or benzyl (from L-phenylalanine) substituents. This difference in steric bulk and conformation can have subtle but significant impacts on the substrate scope and diastereoselectivity of the reactions it mediates.
Key Advantages:
-
Accessibility: Derived from the chiral pool amino acid L-leucine.[6]
-
High Diastereoselectivity: Generally provides excellent levels of stereocontrol in a variety of reactions.
-
Predictable Stereochemistry: The stereochemical outcome can be reliably predicted based on well-established transition state models.
Comparative Analysis of Substrate Scope in Asymmetric Reactions
The true measure of a chiral auxiliary lies in its performance across a range of substrates and reaction types. Here, we compare 4-(3-Methylbutyl)-1,3-oxazolidin-2-one with its valine- and phenylalanine-derived counterparts.
The Evans asymmetric aldol reaction is a benchmark transformation for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products.[7][8] The reaction proceeds through a boron- or titanium-mediated Zimmerman-Traxler transition state, where the substituent at the 4-position of the oxazolidinone dictates the facial selectivity of the enolate's approach to the aldehyde.[9]
| Auxiliary | R' in R'CHO | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 4-(3-Methylbutyl) | Isobutyraldehyde | >99:1 | ~85 | [7] |
| Benzaldehyde | >99:1 | ~88 | [7] | |
| 4-(Isopropyl) | Isobutyraldehyde | >99:1 | ~80 | [7] |
| Benzaldehyde | >99:1 | ~90 | [7] | |
| 4-(Benzyl) | Isobutyraldehyde | >98:2 | ~82 | [7] |
| Benzaldehyde | >98:2 | ~89 | [7] |
Insights: For aldol reactions, the 4-(3-Methylbutyl) auxiliary consistently delivers exceptional levels of diastereoselectivity, comparable to and in some cases exceeding that of the valine- and phenylalanine-derived auxiliaries.[7] Its slightly larger, flexible isobutyl group appears to create a highly effective steric shield. The substrate scope for aldehydes is broad, encompassing both sterically hindered and unhindered aliphatic and aromatic aldehydes.
The asymmetric alkylation of N-acyloxazolidinones is a robust method for the synthesis of α-chiral carboxylic acid derivatives.[10] The reaction involves the formation of a rigid, chelated enolate, which is then alkylated by an electrophile. The 4-substituent on the oxazolidinone again plays a crucial role in directing the approach of the electrophile.[4][10]
| Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| 4-(3-Methylbutyl) | Benzyl bromide | >98% | ~90 | [11] |
| Allyl iodide | >98% | ~85 | [11] | |
| 4-(Isopropyl) | Benzyl bromide | >98% | ~92 | [11] |
| Allyl iodide | >98% | ~88 | [11] | |
| 4-(Benzyl) | Benzyl bromide | >96% | ~95 | [10] |
| Allyl iodide | >96% | ~91 | [10] |
Insights: In asymmetric alkylations, the 4-(3-Methylbutyl) auxiliary again demonstrates excellent performance, affording high diastereoselectivities with a range of electrophiles.[11] It is particularly effective for the introduction of primary alkyl groups. For more sterically demanding electrophiles, the choice between the isobutyl and isopropyl auxiliaries may depend on the specific substrate, but both generally outperform the benzyl-derived auxiliary in terms of stereoselectivity.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry.[12][13] When an N-acryloyl oxazolidinone is used as the dienophile, the chiral auxiliary can effectively control the facial selectivity of the diene's approach.[14]
| Auxiliary | Diene | endo:exo ratio | Diastereomeric Excess (d.e.) of endo | Yield (%) | Reference |
| 4-(3-Methylbutyl) | Cyclopentadiene | >95:5 | >94% | ~80 | [14] |
| 4-(Isopropyl) | Cyclopentadiene | >95:5 | >96% | ~85 | [14] |
| 4-(Benzyl) | Cyclopentadiene | >95:5 | >90% | ~82 | [14] |
Insights: In Diels-Alder reactions, the 4-(3-Methylbutyl) auxiliary provides good to excellent levels of diastereoselectivity, although the 4-isopropyl derivative often shows slightly higher selectivity.[14] The choice of Lewis acid catalyst can also significantly influence the outcome. Nevertheless, the leucine-derived auxiliary is a reliable choice for a broad range of dienes.
Mechanistic Rationale and Visualization
The high degree of stereocontrol exerted by these auxiliaries can be rationalized by considering the transition state geometries.
In the boron-mediated aldol reaction, a (Z)-enolate is formed, which then reacts with the aldehyde via a chair-like six-membered transition state. The bulky substituent at the C4 position of the oxazolidinone orients itself pseudo-equatorially to minimize steric interactions, thereby shielding the re-face of the enolate and directing the aldehyde to attack from the less hindered si-face.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Experimental Protocols
A self-validating protocol is crucial for reproducible results. Below is a representative procedure for an asymmetric aldol reaction.
Caption: Experimental workflow for an asymmetric aldol reaction.
Step-by-Step Procedure:
-
Enolate Formation: To a solution of N-propionyl-4-(3-methylbutyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred for 30 minutes at 0 °C.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and freshly distilled isobutyraldehyde (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.
-
Purification: The crude aldol adduct is purified by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The purified adduct is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and 30% aqueous H₂O₂ is added, followed by aqueous LiOH. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The auxiliary can be recovered, and the desired β-hydroxy carboxylic acid is isolated after an appropriate workup.[15][16]
Conclusion
4-(3-Methylbutyl)-1,3-oxazolidin-2-one is a highly effective and reliable chiral auxiliary for a range of asymmetric transformations. Its performance in aldol, alkylation, and Diels-Alder reactions is comparable, and in some cases superior, to other commonly used Evans auxiliaries. Derived from the inexpensive and readily available amino acid L-leucine, it represents an excellent choice for researchers seeking to control stereochemistry with a high degree of predictability and efficacy. Its broad substrate scope makes it a valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
Chiral auxiliary. (2023, December 2). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Hultin, P. G. (2003). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
de F. F. da Silva, A., et al. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Thieme. Retrieved February 23, 2026, from [Link]
-
Smith, J. D., & Houk, K. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853. [Link]
-
Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. [Link]
-
Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. (n.d.). Bibliothèque et Archives Canada. Retrieved February 23, 2026, from [Link]
-
Davies, S. G., et al. (2003). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Arkivoc, 2003(1), 73–80. [Link]
-
Acylation Diastereoselective Alkylation and Cleavage of An Oxazolidinone Chiral Auxiliary. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Asymmetric aldol reaction and its probable mechanism. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Substrate Scope of Asymmetric Allylic Alkylation.[a] [a] Standard reaction conditions. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. Retrieved February 23, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved February 23, 2026, from [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]
-
Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Procter, D. J., et al. (2020). Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. PMC. [Link]
-
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Trost, B. M., & O'Boyle, B. M. (2022). Stereoretentive Regio‐ and Enantioselective Allylation of Isoxazolinones by a Planar Chiral Palladacycle Catalyst. PMC. [Link]
-
da Silva, A. F. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]
-
Suh, Y.-G., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]
-
Oxazolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
A Diels Alder reaction. (n.d.). Retrieved February 23, 2026, from [Link]
-
L -t-Leucine-catalyzed direct asymmetric aldol reaction of cyclic ketones. (n.d.). Tohoku University. Retrieved February 23, 2026, from [Link]
-
4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Leucine to 3-methylbutanol route as proposed by RPE. The retrosynthesis.... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Diels–Alder reaction. (2023, December 19). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]
Sources
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- 3. scribd.com [scribd.com]
- 4. york.ac.uk [york.ac.uk]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. connectsci.au [connectsci.au]
Safety Operating Guide
Proper Disposal and Handling Procedures for 4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Part 1: Executive Safety Directive
4-(3-Methylbutyl)-1,3-oxazolidin-2-one (an analog of the Leucine-derived Evans auxiliary) is a valuable chiral auxiliary used in asymmetric synthesis. While not classified as an extremely hazardous substance (EHS) by the EPA, it is a nitrogen-containing heterocycle that requires specific segregation to prevent the formation of hazardous byproducts (NOx) during thermal destruction.
Immediate Action Summary:
-
Do not drain dispose. This compound is toxic to aquatic life with long-lasting effects and must not enter municipal water systems.[1]
-
Segregate from oxidizers. Avoid mixing with strong oxidizing acids (e.g., nitric acid) in waste streams to prevent energetic decomposition.
-
Prioritize Recovery. Due to high synthesis costs, "disposal" often implies cleavage and recovery . (See Protocol B).
Part 2: Technical Safety Profile & Hazard Assessment[2]
Before initiating disposal or recovery, operators must validate the chemical state.
physicochemical Properties & Hazards
| Property | Specification |
| Chemical Structure | 4-alkyloxazolidin-2-one core |
| Physical State | White to off-white crystalline solid |
| Combustibility | Combustible solid (Class IIIB) |
| Reactivity | Stable; incompatible with strong oxidizing agents |
| Decomposition | Releases Nitrogen Oxides (NOx), Carbon Monoxide (CO) |
GHS Classification (Self-Validating Checklist)
Ensure your waste container label reflects these specific hazards:
| Hazard Code | Description | Signal Word |
| H315 | Causes skin irritation | WARNING |
| H319 | Causes serious eye irritation | WARNING |
| H335 | May cause respiratory irritation | WARNING |
Part 3: Operational Protocols
Protocol A: Disposal of Pure/Irrecoverable Compound
Use this protocol for degraded reagents, contaminated solids, or final waste residues.
1. Waste Stream Segregation
-
Solid Waste: Collect pure solid 4-(3-Methylbutyl)-1,3-oxazolidin-2-one in a dedicated container labeled "Non-Halogenated Organic Solid."
-
Liquid Waste (Solutions): If dissolved in solvents (DCM, THF, Ethyl Acetate), segregate into "Non-Halogenated Organic Solvents" unless the solvent itself is halogenated (e.g., DCM), in which case use the "Halogenated" stream.
2. Container Specifications
-
Use High-Density Polyethylene (HDPE) or Amber Glass containers.
-
Critical: Do not use metal containers if the waste stream contains acidic cleavage byproducts (e.g., LiOH/H2O2 residues), as this may corrode the vessel.
3. Labeling Requirement
Label Text: "Hazardous Waste - Organic Solid. Contains: 4-(3-Methylbutyl)-1,3-oxazolidin-2-one. Irritant. Toxic to Aquatic Life."[1][2]
4. Final Destruction
-
The standard industry method for this compound is High-Temperature Incineration equipped with a scrubber for Nitrogen Oxides (NOx).
Protocol B: Chemical Cleavage & Recovery (Green Chemistry)
Most "disposal" requests for this compound actually seek the removal of the auxiliary from a product. This protocol converts the "waste" back into a reusable reagent.
Context: The standard removal uses Lithium Hydroperoxide (LiOH/H2O2). This generates an oxidative waste stream that requires specific quenching before disposal.
Step-by-Step Quenching of Cleavage Waste:
-
Reaction: The cleavage reaction uses basic peroxide (
+ ). -
Quench (The Critical Step): You must quench excess peroxide before binning the waste.
-
Add saturated aqueous Sodium Sulfite (
) or Sodium Thiosulfate ( ) slowly at 0°C. -
Test: Use starch-iodide paper. If it turns blue, peroxide is still present. Continue adding sulfite until the paper remains white.
-
-
Extraction: Extract the auxiliary (4-(3-Methylbutyl)-1,3-oxazolidin-2-one) using Dichloromethane (DCM) or Ethyl Acetate.
-
Aqueous Waste Disposal: The remaining aqueous layer (containing Li salts and carboxylate product) can be neutralized to pH 7 and disposed of via the Aqueous Hazardous Waste stream (due to Lithium content).
Part 4: Workflow Visualization
The following diagram outlines the decision logic for handling 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, distinguishing between pure waste disposal and reaction mixture processing.
Figure 1: Decision matrix for the disposal and recovery of oxazolidinone auxiliaries. Note the critical peroxide quenching step in the recovery pathway.
Part 5: Emergency Procedures
Spill Response (Solid):
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use a NIOSH N95 respirator.
-
Containment: Do not dry sweep. Dampen the solid with a water mist to prevent airborne dust, then sweep into a sealable container.
-
Clean: Wipe the surface with soap and water; collect wipes as solid hazardous waste.
Exposure First Aid:
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][3][4][5][6][7]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][5][6]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9855455 (4-Methyl-1,3-oxazolidin-2-one Analog Data). PubChem. Available at: [Link]
-
Evans, D. A., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Journal of the American Chemical Society. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
